1-(4-Fluorophenyl)ethanol
Description
Significance of Chiral Alcohols and Fluorinated Compounds in Modern Synthesis
Chiral alcohols are organic compounds containing a hydroxyl group attached to a stereocenter. They are of immense importance in synthetic organic chemistry, serving as crucial building blocks for the creation of more complex, stereochemically defined molecules. wisdomlib.orgfiveable.me The specific three-dimensional arrangement of atoms in chiral alcohols is critical, as it dictates their biological activity and physical properties. numberanalytics.com The ability to control stereochemistry is paramount in the synthesis of enantiomerically pure compounds, which are essential in fields such as pharmaceuticals and agrochemicals. fiveable.me
The introduction of fluorine into organic molecules has become a widespread strategy in medicinal chemistry to enhance the pharmacokinetic and physicochemical properties of drug candidates. tandfonline.comnumberanalytics.com Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased membrane permeability, and enhanced binding affinity to target proteins. tandfonline.comnih.govbohrium.com The C-F bond is stronger than the C-H bond, making it more resistant to metabolic attack. tandfonline.com Furthermore, fluorine substitution can alter the acidity or basicity of nearby functional groups, influencing a compound's bioavailability. tandfonline.combohrium.com
Role of 1-(4-Fluorophenyl)ethanol as a Chiral Intermediate
This compound serves as a critical chiral intermediate in asymmetric synthesis. atomfair.com Its distinct enantiomers, (R)-1-(4-Fluorophenyl)ethanol and (S)-1-(4-Fluorophenyl)ethanol, are used to introduce a specific stereocenter into a target molecule. The presence of the fluorine atom can enhance the binding affinity and selectivity of the final product towards its biological target.
The synthesis of enantiomerically pure this compound is a key focus of research. Biocatalytic methods, such as the enantioselective reduction of the prochiral ketone 4'-fluoroacetophenone (B120862) using alcohol dehydrogenases from sources like Daucus carota (carrot) cells, have proven effective. nih.govresearchgate.net These enzymatic reductions are valued for their high selectivity and environmentally friendly nature. Dynamic kinetic resolution (DKR) is another advanced method used to produce (R)-1-(4-fluorophenyl)ethanol with high yield and enantiomeric excess. google.com
Applications in Pharmaceutical, Agrochemical, and Fine Chemical Industries
The versatility of this compound as a chiral building block has led to its use in several high-value industries.
Pharmaceutical Industry: This compound is a key precursor in the synthesis of a variety of pharmaceuticals. atomfair.com For instance, it is used in the preparation of γ-secretase modulators and antifungal agents. Its derivatives are also investigated for their potential as antidepressants and anti-inflammatory agents. atomfair.com The (S)-enantiomer is a building block for compounds with potential antidiabetic, antidepressant, and antirabic activities. researchgate.net
Agrochemical Industry: In the agrochemical sector, fluorinated compounds are crucial for developing new pesticides with improved efficacy. This compound and its derivatives are used as intermediates in the synthesis of fungicides and other crop protection agents. atomfair.comchemimpex.com For example, it is a component in the synthesis of the fungicide Flutriafol. nih.govgoogle.com
Fine Chemical and Material Science Industries: Beyond pharmaceuticals and agrochemicals, this compound is utilized in the synthesis of fine chemicals and advanced materials. atomfair.comalfachemic.com It serves as a precursor for the preparation of fluorinated liquid crystals and other advanced organic materials. atomfair.com Researchers also use it in studies of asymmetric synthesis and catalysis. atomfair.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 403-41-8 | atomfair.com |
| Molecular Formula | C₈H₉FO | atomfair.com |
| Molecular Weight | 140.16 g/mol | |
| Appearance | Clear, colorless to pale yellow liquid | atomfair.com |
| IUPAC Name | This compound | atomfair.com |
Interactive Data Table: Enantioselective Synthesis of (S)-(-)-1-(4-Fluorophenyl)ethanol using Daucus carota
| Reducing Agent | Yield | Optical Purity (ee) | Source |
| Glucose | 66% | 98% |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDSORRYQPTKSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403-41-8 | |
| Record name | 1-(4-Fluorophenyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=403-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-alpha-methylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 403-41-8 | |
| Source | DTP/NCI | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-fluoro-α-methylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
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Enantioselective Synthesis and Preparation Strategies for 1 4 Fluorophenyl Ethanol
Asymmetric Reduction Methodologies for 1-(4-Fluorophenyl)ethanone Precursors
The asymmetric reduction of the prochiral ketone 1-(4-fluorophenyl)ethanone is a primary strategy to obtain enantiomerically pure (R)- or (S)-1-(4-fluorophenyl)ethanol. This transformation is achieved through various methods, including biocatalytic approaches and catalytic asymmetric hydrogenation, which offer high stereoselectivity.
Biocatalytic Approaches
Biocatalysis has emerged as a powerful and environmentally benign tool for the synthesis of chiral alcohols. thieme-connect.de This methodology utilizes whole microbial cells or isolated enzymes to catalyze the reduction of ketones with high enantioselectivity under mild reaction conditions. thieme-connect.deresearchgate.net
Whole-cell biocatalysis is advantageous as it circumvents the need for the addition and regeneration of expensive cofactors like NAD(P)H, which are handled by the cell's metabolism. unimi.it Various microorganisms have been successfully employed for the asymmetric reduction of 1-(4-fluorophenyl)ethanone.
For instance, the use of Daucus carota (carrot) cells has been investigated for the synthesis of (S)-(-)-1-(4-fluorophenyl)ethanol. In one study, using glucose as a reducing agent, a yield of 66% with an enantiomeric excess (ee) of 98% was achieved. Another study using freeze-dried carrot cells for the bioreduction of acetophenone (B1666503) highlighted the potential of plant cells as effective biocatalysts. researchgate.net The enantioselective reduction of 1-(4-fluorophenyl)ethanone has also been catalyzed by P. crispum, resulting in the (R)-enantiomer with yields up to 76%.
Yeast strains, such as those from Geotrichum candidum, are also known to reduce simple aliphatic ketones to the corresponding (S)-alcohols with high yield and excellent enantioselectivity. researchgate.net Research on various microorganisms has led to the identification of stereocomplementary biocatalysts capable of producing both enantiomers of chiral alcohols. bohrium.com
Table 1: Whole-Cell Bioreduction of 1-(4-Fluorophenyl)ethanone
| Microbial Strain/Plant Cell | Target Enantiomer | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
|---|---|---|---|---|
| Daucus carota | (S) | 66 | 98 | |
| Pseudomonas crispum | (R) | up to 76 | Not specified | |
| Recombinant E. coli | (R) | 87.0 | >99.9 | nih.gov |
Isolated enzymes, specifically carbonyl reductases (also known as ketoreductases or KREDs) and alcohol dehydrogenases (ADHs), offer a more controlled approach to asymmetric reduction. thieme-connect.dedoi.org These enzymes catalyze the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl group of the ketone. thieme-connect.de
The use of ADHs for the synthesis of 1-(4-fluorophenyl)ethanol has been explored due to their selectivity and environmentally friendly nature. A significant challenge with isolated enzymes is the need for an efficient cofactor regeneration system to make the process economically viable. thieme-connect.de Various strategies, including enzyme-coupled systems, are employed to regenerate the oxidized cofactor (NAD(P)+) back to its reduced form (NAD(P)H). nih.gov
Ketoreductases from various sources have been screened and engineered to improve their activity, stability, and stereoselectivity for a wide range of substrates, including fluorinated acetophenones. rsc.org For example, a carbonyl reductase from Gluconobacter oxydans has been used for the stereoselective reduction of several halogen-substituted acetophenones to the corresponding S-alcohols with excellent enantioselectivity (>99% ee). rsc.org
The efficiency of biocatalytic reductions is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of an exogenous reducing agent (co-substrate) for cofactor regeneration, pH, temperature, substrate concentration, and agitation.
The addition of a co-substrate is crucial in whole-cell bioreductions to facilitate cofactor regeneration. nih.gov In the synthesis of (R)-1-[3-(trifluoromethyl)phenyl]ethanol, isopropanol (B130326) was found to be an effective co-substrate, significantly increasing the product yield. nih.gov Similarly, for the synthesis of (S)-(-)-1-(4-fluorophenyl)ethanol using Daucus carota cells, glucose was identified as a superior reducing agent compared to ethanol (B145695).
The pH of the reaction medium can influence both enzyme activity and stability. For the production of (R)-1-[3-(trifluoromethyl)phenyl]ethanol, the optimal pH was found to be 7.5. nih.gov Temperature also plays a critical role, with an optimal temperature of 30°C identified for the same reaction. nih.gov
Substrate concentration is another important factor, as high concentrations can lead to substrate inhibition or toxicity to the cells. nih.gov Stirring or agitation affects the mass transfer of substrates and products, and optimizing the stirring rate can improve reaction efficiency. researchgate.net For the bioreduction of 1-(4-fluorophenyl)ethanone, a study using response surface methodology identified optimal conditions including an initial substrate concentration of 1 mM, a plant cell concentration of 25 g/L, a reaction time of 52 hours, and a stirring rate of 200 rpm to achieve high enantiomeric excess (>99%) and a conversion of 57.8%. researchgate.net
Table 2: Optimization of Biocatalytic Parameters
| Parameter | Optimized Value/Range | Effect | Reference |
|---|---|---|---|
| Co-substrate | 15% (v/v) isopropanol | Enhanced yield for (R)-1-[3-(trifluoromethyl)phenyl]ethanol synthesis. | nih.gov |
| pH | 7.0 - 7.5 | Maximum yield obtained at pH 7.5 for a specific biotransformation. | nih.gov |
| Temperature | 30 °C | Optimal temperature for product yield in a specific reduction. | nih.gov |
| Substrate Concentration | 1 mM | Optimized for high ee and conversion in Daucus carota reduction. | researchgate.net |
| Stirring Rate | 200 rpm | Part of optimized conditions for high ee and conversion. | researchgate.net |
Optimization of Biocatalytic Reaction Parameters (e.g., exogenous reducing agents, pH, temperature, substrate concentration, stirring)
Catalytic Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation is a well-established and highly efficient method for the synthesis of chiral alcohols from prochiral ketones. acs.org This method typically involves the use of a chiral metal catalyst, often based on noble metals like ruthenium, rhodium, or iridium, complexed with a chiral ligand.
While specific examples detailing the catalytic asymmetric hydrogenation of 1-(4-fluorophenyl)ethanone were not the primary focus of the search results, this technique is a standard and powerful alternative to biocatalysis for producing enantiomerically pure alcohols. doi.org For instance, ruthenium complexes with prolinamide ligands have been successfully used in the asymmetric transfer hydrogenation of various ketones, yielding chiral alcohols with high enantioselectivity. acs.org The general principles of asymmetric hydrogenation involve the coordination of the ketone to the chiral catalyst, followed by the stereoselective transfer of hydrogen from a hydrogen source (like H2 gas or isopropanol) to the carbonyl carbon.
Application of Chiral Transition Metal Complexes (e.g., Ruthenium-based precatalysts)
Chiral transition metal complexes, particularly those based on ruthenium, have proven to be highly effective precatalysts in the ATH of aryl ketones. wikipedia.orgvt.edu For instance, ruthenium complexes combined with chiral ligands, such as those derived from prolinamide, can create a catalytic system with excellent activity and enantioselectivity. nih.govacs.orgresearchgate.net These systems are often utilized in aqueous media, offering a greener alternative to traditional organic solvents. nih.govacs.orgresearchgate.net The mechanism involves the formation of a chiral metal-hydride species that stereoselectively delivers a hydride to the ketone, leading to the formation of the chiral alcohol. The choice of ligand is critical, as it dictates the steric and electronic environment around the metal center, thereby influencing the enantioselectivity of the reduction. acs.org
High Substrate-to-Catalyst Ratio Considerations
A key objective in industrial catalysis is to maximize productivity, which involves using very low amounts of the catalyst relative to the substrate (a high substrate-to-catalyst or S/C ratio). Research has demonstrated the feasibility of achieving high S/C ratios in the ATH of ketones. For example, in the ATH of acetophenone, a structurally similar ketone, S/C ratios as high as 10,000 have been achieved with high yields and enantiomeric excess using rhodium(III) complexes. scielo.br Similarly, iridium-catalyzed ATH of quinolines has been successful with S/C ratios up to 5000. rsc.org While specific data for this compound at such high ratios is not detailed in the provided results, the success with analogous substrates suggests the potential for highly efficient, low-catalyst-loading processes for its production.
Dynamic Kinetic Resolution (DKR) Architectures
Dynamic kinetic resolution (DKR) is a powerful strategy that can theoretically convert a racemic mixture entirely into a single desired enantiomer, thus overcoming the 50% yield limitation of conventional kinetic resolution. nih.govnih.govencyclopedia.pub This is achieved by coupling a rapid in-situ racemization of the starting material with a highly enantioselective reaction.
Integrated Lipase-mediated Kinetic Resolution with Acidic Resin-catalyzed Racemization
A notable DKR process for this compound integrates the enantioselective acylation of the alcohol, catalyzed by a lipase (B570770), with the racemization of the unreacted alcohol enantiomer, catalyzed by an acidic resin. google.com In this system, the lipase selectively acylates one enantiomer (e.g., the R-enantiomer), leaving the other (S-enantiomer) unreacted. The acidic resin then facilitates the rapid racemization of the remaining S-enantiomer back to the racemic mixture, making it available again for the lipase-catalyzed acylation. This concurrent process allows for the continuous conversion of the racemate into a single enantiomer of the acylated product. google.com A patent describes achieving an enantiomeric excess (ee) of over 99% and a yield greater than 93% for (R)-1-(4-fluorophenyl)ethanol using this method.
Table 1: DKR of this compound
| Reactants | Catalysts | Conditions | Product | Yield | ee |
|---|---|---|---|---|---|
| This compound (0.5 mol), para-chlorophenol acetate (B1210297) (1.1 mol) | Lipase CRL (3 g), Acidic resin CD550 (6 g) | Toluene, 45°C, 12 hours | R-1-(4-Fluorophenyl)ethanol acetate | 95.4% | 99.8% |
Data sourced from a patented process. google.com
Preparation of Acyl Donors for DKR (e.g., para-chlorophenol acetate)
The choice of acyl donor is crucial for the efficiency of the lipase-catalyzed resolution. Activated esters, such as para-chlorophenyl acetate, are frequently used because they are highly reactive acyl donors in enzymatic transesterifications. nih.govmdpi.comacademie-sciences.fr The preparation of para-chlorophenol acetate can be achieved by reacting para-chlorophenol with acetic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). google.com The use of such activated acyl donors can significantly influence the rate and selectivity of the enzymatic acylation step in the DKR process. nih.gov
Subsequent Ester Hydrolysis for Target Alcohol Isolation
After the DKR process yields the enantiomerically pure ester, such as R-1-(4-fluorophenyl)ethanol acetate, a hydrolysis step is required to isolate the target alcohol. google.com This is typically achieved through base-catalyzed hydrolysis, for instance, using lithium hydroxide (B78521) (LiOH) in a mixture of an alcohol and water. google.com The ester is cleaved to produce the desired chiral alcohol and a salt of the acyl donor, which can then be separated. google.comamelica.orgyoutube.comyoutube.com The reaction conditions for hydrolysis must be controlled to prevent any potential racemization of the chiral alcohol product.
Conventional Chemical Reduction Pathways
A primary and widely used method for synthesizing this compound is the reduction of its corresponding ketone, 1-(4-fluorophenyl)ethanone. This transformation is commonly achieved using metal hydride reagents, with sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being the most prevalent.
The fundamental mechanism of this reduction involves the nucleophilic transfer of a hydride ion (H⁻) from the metal hydride to the electrophilic carbonyl carbon of the ketone. uop.edu.pk This initial attack results in the formation of an alkoxide intermediate, which is subsequently protonated, typically during an aqueous workup, to yield the final alcohol product. uop.edu.pk
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a potent reducing agent capable of reducing a wide array of carbonyl compounds, including ketones, aldehydes, esters, and carboxylic acids. chem-station.com Due to its high reactivity, reactions with LiAlH₄ are typically conducted in anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether to prevent violent reactions with protic solvents like water. chem-station.com
Sodium Borohydride (NaBH₄): In contrast, NaBH₄ is a milder and more selective reducing agent. chem-station.com It efficiently reduces aldehydes and ketones but is generally unreactive towards esters and carboxylic acids. organicchemistrydata.org Its greater stability allows for reactions to be carried out in protic solvents such as methanol (B129727) or ethanol. chem-station.com
The choice between LiAlH₄ and NaBH₄ often depends on the desired selectivity and the presence of other functional groups in the starting material. For the specific reduction of 1-(4-fluorophenyl)ethanone, both reagents are effective, typically providing high yields of the alcohol product, often exceeding 85%.
Table 1: Comparison of Common Metal Hydride Reducing Agents
| Reagent | Reactivity | Suitable Solvents | Functional Groups Reduced |
| Lithium Aluminum Hydride (LiAlH₄) | High | Anhydrous THF, Diethyl Ether | Ketones, Aldehydes, Esters, Carboxylic Acids, Amides, Nitriles |
| Sodium Borohydride (NaBH₄) | Mild | Methanol, Ethanol, Water | Ketones, Aldehydes, Acid Chlorides |
This table summarizes general characteristics of the reducing agents.
Achieving high enantioselectivity in the reduction of prochiral ketones like 1-(4-fluorophenyl)ethanone is crucial. While standard metal hydride reductions produce a racemic mixture of the (R) and (S) enantiomers, modifications to the reaction conditions and reagents can influence the stereochemical outcome.
Temperature is a critical factor. Reductions are often performed at low temperatures (e.g., 0 °C to room temperature) to enhance selectivity and minimize side reactions. Lower temperatures can help to magnify the small energy differences between the diastereomeric transition states leading to the two enantiomers, thereby favoring the formation of one over the other, especially when chiral auxiliaries or catalysts are used.
Solvent choice can also play a role in stereochemical control. The solvent can influence the conformation of the substrate and the reagent, as well as the solvation of the transition state, which can impact the stereochemical course of the reaction. For instance, in Corey-Bakshi-Shibata (CBS) reductions, a well-established method for asymmetric ketone reduction, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been shown to be effective. researchgate.net
More advanced strategies for stereocontrol involve the use of chiral reducing agents. This can be achieved by modifying standard hydrides with chiral ligands. For example, lithium aluminum hydride can be modified with chiral alcohols to create chiral alkoxyaluminum hydrides. wikipedia.org These reagents, such as lithium tri-tert-butoxyaluminum hydride (LTBA), exhibit different steric bulk and reactivity compared to LiAlH₄, which can lead to higher stereoselectivity. wikipedia.orglookchem.com The bulky substituents on these reagents can direct the hydride attack to the less sterically hindered face of the ketone, a concept known as "steric approach control". lookchem.com
Stereoselective Reduction of 1-(4-Fluorophenyl)ethanone using Metal Hydrides (e.g., Sodium Borohydride, Lithium Aluminum Hydride)
Green Chemistry Perspectives in Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. This has led to the exploration of enzymatic routes and advanced process technologies for the production of this compound.
Enzymatic reductions have emerged as a powerful green alternative to conventional chemical methods. Biocatalysis using enzymes like alcohol dehydrogenases (ADHs) offers high enantioselectivity under mild reaction conditions, typically in aqueous media.
The enantioselective synthesis of (S)-(-)-1-(4-fluorophenyl)ethanol has been demonstrated using Daucus carota (carrot) cells as the biocatalyst. By varying the reducing agent (e.g., glucose or ethanol), the yield and optical purity could be optimized, achieving a 66% yield with 98% enantiomeric excess (ee) when glucose was used. Similarly, whole cells of Acetobacter pasteurianus have been used for the anti-Prelog reduction to produce the (R)-enantiomer. researchgate.net
Another significant biocatalytic strategy is Dynamic Kinetic Resolution (DKR). A patented method for producing (R)-1-(4-fluorophenyl)ethanol with high enantiomeric excess (>99%) and yield (>93%) utilizes this approach. This process involves the use of a lipase as the resolution catalyst and an acidic resin for the in-situ racemization of the unreacted enantiomer, allowing for the theoretical complete conversion of the starting material to the desired product. google.com The reaction uses an acyl donor, like p-chlorophenol acetate, and the resulting ester is then hydrolyzed to yield the final alcohol. google.com
Table 2: Examples of Enzymatic Synthesis of this compound
| Biocatalyst | Target Enantiomer | Co-substrate/Reducing Agent | Yield | Enantiomeric Excess (ee) |
| Daucus carota cells | (S) | Glucose | 66% | 98% |
| Lipase & Acidic Resin (DKR) | (R) | p-Chlorophenol acetate | >93% | >99% |
| Recombinant E. coli (ADH & GDH) | (R) | Glucose | 87% | >99% |
This table presents selected data from cited research to illustrate the effectiveness of enzymatic methods. researchgate.netgoogle.com
Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scale-up. researchgate.netresearchgate.net These benefits are being applied to the synthesis of chiral alcohols like this compound.
For instance, a continuous-flow protocol for the kinetic resolution of a related compound, (4-fluorophenyl)(furan-2-yl)methanol, has been developed using immobilized Candida antarctica lipase B (Novozyme 435). researchgate.net While not directly for this compound, this study demonstrates the applicability of flow technology to achieve high enantiomeric ratios in enzymatic resolutions. researchgate.net Another example is the development of a continuous flow system for the CBS-asymmetric reduction of aryl ketones, which allows for safer handling of reagents like borane (B79455) and the use of greener solvents. researchgate.net Such systems could be adapted for the efficient, large-scale production of enantiomerically pure this compound.
One-pot cascade reactions, which combine multiple reaction steps in a single vessel, represent a highly efficient and atom-economical synthetic strategy. csic.es The integration of chemical catalysts and biocatalysts in these cascades, known as chemo-enzymatic processes, leverages the strengths of both methodologies. rsc.org
Chemical Transformations and Derivatization of 1 4 Fluorophenyl Ethanol
Oxidation Reactions to Carbonyl Derivatives
The secondary alcohol functionality of 1-(4-Fluorophenyl)ethanol can be readily oxidized to the corresponding ketone, 1-(4-Fluorophenyl)ethanone. This transformation is a fundamental process in organic synthesis, often employed to create precursors for further reactions.
Common oxidizing agents for this conversion include chromium-based reagents like chromium trioxide (CrO₃) and pyridinium (B92312) chlorochromate (PCC). masterorganicchemistry.com PCC is considered a milder oxidizing agent and is particularly useful for converting primary and secondary alcohols to aldehydes and ketones, respectively, without over-oxidation to carboxylic acids. masterorganicchemistry.comlibretexts.org The reaction is typically carried out in a suitable solvent such as dichloromethane (B109758) (DCM). The Collins reagent, a complex of chromium trioxide and pyridine (B92270), can also be used to achieve this transformation. masterorganicchemistry.com
The general mechanism for alcohol oxidation with chromium reagents involves the formation of a chromate (B82759) ester intermediate. libretexts.org This is followed by an elimination step where a base removes a proton from the carbon bearing the oxygen, leading to the formation of the carbon-oxygen double bond and the reduction of Cr(VI) to a lower oxidation state. libretexts.org
Table 1: Oxidation of this compound to 1-(4-Fluorophenyl)ethanone
| Oxidizing Agent | Solvent | Typical Conditions | Product |
| Chromium Trioxide (CrO₃) | Acetic Acid | - | 1-(4-Fluorophenyl)ethanone |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Reflux | 1-(4-Fluorophenyl)ethanone arkat-usa.org |
Esterification Reactions
Ester derivatives of this compound can be synthesized through esterification reactions, where the hydroxyl group reacts with an acyl donor. This process is valuable for creating a wide range of esters with varied properties and applications.
A common method involves the use of an acyl donor, which can be an activated form of a carboxylic acid, such as an ester or anhydride (B1165640). google.com For instance, lipase-catalyzed dynamic kinetic resolution (DKR) has been employed to produce enantiomerically pure (R)-1-(4-fluorophenyl)ethanol esters. google.com In this process, a racemic mixture of this compound is reacted with an acyl donor, such as p-chlorophenol acetate (B1210297), in the presence of a lipase (B570770) (e.g., Candida rugosa lipase) and a racemization catalyst (e.g., an acidic resin). google.comvulcanchem.com The lipase selectively acylates the (R)-enantiomer, while the racemization catalyst continuously converts the remaining (S)-enantiomer to the racemate, allowing for a theoretical yield of up to 100% for the desired (R)-ester. vulcanchem.com The resulting ester can then be hydrolyzed to yield the enantiomerically pure (R)-1-(4-fluorophenyl)ethanol. google.com
Various acyl donors can be utilized, including para-chlorophenol esters of acetic acid, propionic acid, and butyric acid. google.com The choice of acyl donor can influence the reaction rate and efficiency.
Table 2: Synthesis of (R)-1-(4-Fluorophenyl)ethanol Esters via Dynamic Kinetic Resolution
| Acyl Donor | Catalyst System | Solvent | Product | Yield | Enantiomeric Excess (ee) |
| p-Chlorophenol Acetate | Lipase CRL, Acidic Resin CD550 | Toluene | (R)-1-(4-Fluorophenyl)acetyl acetate | 95.4% google.com | 99.8% google.com |
Nucleophilic Substitution and Functional Group Interconversions
The hydroxyl group of this compound can be a leaving group in nucleophilic substitution reactions, often after conversion to a more reactive species. Furthermore, the carbon adjacent to the hydroxyl group can be functionalized, leading to a variety of substituted analogs.
The synthesis of 2-substituted analogs of this compound involves the introduction of a functional group at the C2 position.
2-Azido-1-(4-fluorophenyl)ethanol: This compound can be prepared through a one-pot combination of enzyme and palladium nanoparticle catalysis. rsc.org The process starts with the azidation of a suitable precursor like 2-bromo-4'-fluoroacetophenone (B32570) to form 2-azido-4'-fluoroacetophenone, which is then stereoselectively reduced using an alcohol dehydrogenase to yield 2-azido-1-(4-fluorophenyl)ethanol. rsc.org Another route involves the reaction of 1-(4-fluorophenyl)ethanone with p-toluenesulfonic acid and N-bromosuccinimide, followed by treatment with sodium azide (B81097). researchgate.net
2-Bromo-1-(4-fluorophenyl)ethanol (B3143780): This analog can be synthesized by the reduction of 2-bromo-1-(4-fluorophenyl)ethanone. smolecule.com Stereoselective reduction using a Corey-Bakshi-Shibata (CBS) catalyst can yield the enantiomerically pure (R)- or (S)-2-bromo-1-(4-fluorophenyl)ethanol. chemicalbook.com Alternatively, direct bromination of this compound using reagents like phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) can also be employed, although controlling stereochemistry can be challenging.
2-Amino-1-(4-fluorophenyl)ethanol: The synthesis of this compound can be achieved through the reduction of 2-azido-1-(4-fluorophenyl)ethanol. rsc.org The azide group is reduced to an amine, often through catalytic hydrogenation.
Table 3: Synthesis of 2-Substituted-1-(4-fluorophenyl)ethanol Analogs
| Target Compound | Precursor | Key Reagents/Catalysts | Reference |
| 2-Azido-1-(4-fluorophenyl)ethanol | 2-Bromo-4'-fluoroacetophenone | Sodium azide, Alcohol dehydrogenase | rsc.org |
| (R)-2-Bromo-1-(4-fluorophenyl)ethanol | 2-Bromo-1-(4-fluorophenyl)ethanone | (R)-(+)-2-Methyl-CBS-oxazaborolidine, BH₃·Me₂S | chemicalbook.com |
| 2-Amino-1-(4-fluorophenyl)ethanol | 2-Azido-1-(4-fluorophenyl)ethanol | Palladium nanoparticles, H₂ | rsc.org |
While not a direct transformation of this compound itself, its derivatives are key in the synthesis of alpha-bromoketones. For example, 2-bromo-1-(4-fluorophenyl)ethanol can be oxidized to form 2-bromo-1-(4-fluorophenyl)ethanone, which is an alpha-bromoketone. smolecule.com More directly, alpha-bromoketones such as 2-bromo-1-(4-fluorophenyl)ethanone are synthesized by the bromination of the corresponding ketone, 1-(4-fluorophenyl)ethanone. asianpubs.org This can be achieved using brominating agents like N-bromosuccinimide (NBS) or a combination of ammonium (B1175870) bromide and Oxone®. smolecule.comasianpubs.org These alpha-bromoketones are versatile intermediates in organic synthesis. asianpubs.org
Derivatization to Triflate Intermediates
The hydroxyl group of this compound can be readily converted into a trifluoromethanesulfonate (B1224126) (triflate) group, which is an excellent leaving group in nucleophilic substitution and elimination reactions. This transformation significantly enhances the reactivity of the benzylic carbon. The most common method for this derivatization involves the reaction of the alcohol with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base, such as pyridine or triethylamine (B128534) (TEA), typically in an aprotic solvent like dichloromethane (DCM) at low temperatures to control the exothermic reaction. commonorganicchemistry.com For substrates sensitive to the harshness of Tf₂O, a milder reagent, N-phenylbis(trifluoromethanesulfonimide) (Tf₂NPh), can be employed, which often provides better selectivity in complex molecular settings. commonorganicchemistry.com The resulting 1-(4-fluorophenyl)ethyl triflate is a highly valuable intermediate for introducing a variety of nucleophiles at the benzylic position.
Table 1: Reagents for the Synthesis of Triflate Intermediates
| Reagent | Base | Typical Solvent | Notes |
|---|---|---|---|
| Trifluoromethanesulfonic anhydride (Tf₂O) | Pyridine, Triethylamine | Dichloromethane (DCM) | Standard, highly reactive method. commonorganicchemistry.com |
Hydrogenolysis Transformations
Hydrogenolysis of this compound involves the cleavage of the carbon-oxygen bond and its replacement with a carbon-hydrogen bond, resulting in the formation of 1-ethyl-4-fluorobenzene. This deoxygenation reaction is a key transformation for removing the benzylic hydroxyl group. A highly effective method for this is the palladium-catalyzed transfer hydrogenolysis. acs.orgdicp.ac.cnnih.gov In this procedure, a palladium catalyst, such as palladium(II) acetate, is used in conjunction with a hydrogen donor like formic acid. acs.orgnih.gov The reaction is often facilitated by a phosphine (B1218219) ligand and proceeds in good to excellent yields for secondary benzylic alcohols. dicp.ac.cn
Mechanistic studies show that the reaction using a Pd/C catalyst is stereospecific and proceeds with an inversion of configuration at the chiral benzylic center. acs.org This indicates that the catalyst interacts with the substrate from the side opposite to the leaving hydroxyl group. The rate of this transformation can be influenced by the choice of catalyst and reaction conditions, with some studies exploring rhodium-based catalysts as well. nih.gov
Table 2: Selected Conditions for Hydrogenolysis of Benzylic Alcohols
| Catalyst System | Hydrogen Source | Key Features |
|---|---|---|
| Pd(OAc)₂ / Phosphine Ligand | Formic Acid | Homogeneous catalysis, good to excellent yields. dicp.ac.cnnih.gov |
| Pd/C | H₂ gas or Formic Acid | Heterogeneous catalysis, proceeds with inversion of stereochemistry. acs.orgacs.org |
Ring-Opening Reactions
Reaction of Epoxides with Amines for Beta-Amino Alcohol Formation
While not a direct reaction of this compound, its conversion to an epoxide intermediate, namely 2-(4-fluorophenyl)-2-methyloxirane, opens up a crucial pathway for synthesizing β-amino alcohols. These compounds are significant synthetic intermediates for various biologically active molecules. growingscience.comtandfonline.commdpi.com The epoxide can be synthesized from the parent alcohol through methods such as a two-step dehydration/epoxidation sequence.
Once formed, the epoxide undergoes ring-opening upon reaction with an amine. This aminolysis reaction can be performed with a wide range of primary and secondary amines, including both aromatic and aliphatic variants. growingscience.com Under basic or neutral conditions, the reaction typically proceeds via an Sₙ2 mechanism, where the amine nucleophile attacks the less sterically hindered carbon of the epoxide ring. libretexts.org This regioselectivity is a key feature of the reaction. Various catalysts, including Lewis acids or metal salts like lithium perchlorate, can be employed to activate the epoxide ring and facilitate the opening, often leading to improved reaction times and yields. researchgate.net However, many efficient protocols also exist that proceed without any catalyst, sometimes using specific solvent systems to direct the reaction. thieme-connect.com
Table 3: Synthesis of β-Amino Alcohols from Epoxide and Amines
| Amine Type | Reaction Conditions | Selectivity | Product Class |
|---|---|---|---|
| Primary Aliphatic Amines | Catalyst-free, polar solvents | High regioselectivity for attack at the terminal carbon. thieme-connect.com | Secondary β-Amino Alcohols |
| Aromatic Amines | Lewis acid or sulfated tin oxide catalysis | High regioselectivity for attack at the benzylic carbon. growingscience.com | Aryl-substituted β-Amino Alcohols |
Formation of Complex Heterocyclic Scaffolds
Utilization as a Precursor for Quinazoline (B50416) Derivatives
This compound serves as a valuable precursor in the synthesis of quinazoline derivatives, a class of heterocyclic compounds with significant medicinal applications. rsc.orgsioc-journal.cn A common synthetic strategy involves the initial oxidation of this compound to its corresponding ketone, 4'-fluoroacetophenone (B120862). This ketone can then participate in cyclocondensation reactions with 2-aminobenzonitrile (B23959) or 2-aminobenzamide (B116534) derivatives to construct the quinazoline ring system.
Alternatively, modern catalytic methods allow for the direct use of benzylic alcohols in tandem oxidative reactions. For instance, copper-catalyzed systems can facilitate a one-pot synthesis where the alcohol is oxidized in situ to an aldehyde or ketone, which then reacts with a nitrogen source like 2-aminobenzonitrile to form the quinazoline scaffold. rsc.org These methods are highly efficient and offer a more atom-economical route to these complex heterocycles. The fluorine substituent from the parent alcohol is retained in the final product, which can be crucial for modulating the biological activity of the resulting quinazoline derivative. scispace.com
Table 4: Synthetic Routes to Quinazolines from Benzyl Alcohol Precursors
| Starting Material from Alcohol | Co-reactant | Catalyst/Conditions | Key Transformation |
|---|---|---|---|
| This compound | 2-Aminobenzonitrile | Cu₂O / H₂O₂ | Tandem oxidation and cyclization. rsc.org |
| This compound | 2-Aminobenzylamine | Nickel complexes | Acceptorless dehydrogenative coupling. organic-chemistry.org |
Intermediate in the Synthesis of Imidazolone (B8795221) Derivatives
The carbon skeleton of this compound can be incorporated into imidazolone heterocycles, which are another class of compounds with important biological profiles. The synthetic pathway, while multi-stepped, is well-established. The process begins with the oxidation of this compound to 4-fluorobenzoic acid. This acid is then converted into 4-fluorobenzoylglycine. nih.gov
The subsequent key step is the Erlenmeyer-Azlactone synthesis, where 4-fluorobenzoylglycine is heated with an aromatic aldehyde (such as benzaldehyde) in the presence of acetic anhydride and sodium acetate. This reaction yields a 4-arylidene-2-(4-fluorophenyl)-5(4H)-oxazolone. This oxazolone (B7731731) is a stable but reactive intermediate. In the final step, the oxazolone is treated with a primary amine (e.g., a 4-substituted aminobenzenesulfonamide). The amine opens the oxazolone ring, and subsequent intramolecular cyclization and dehydration afford the final 1,2,4-trisubstituted 5(4H)-imidazolone derivative. nih.gov This sequence demonstrates how this compound can act as a distant but crucial precursor for complex heterocyclic structures.
Table 5: Pathway to Imidazolone Derivatives
| Step | Precursor | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | This compound | Oxidizing Agent (e.g., KMnO₄) | 4-Fluorobenzoic Acid |
| 2 | 4-Fluorobenzoic Acid | Glycine | 4-Fluorobenzoylglycine |
| 3 | 4-Fluorobenzoylglycine | Ar-CHO, Ac₂O, NaOAc | 4-Arylidene-2-(4-fluorophenyl)-5(4H)-oxazolone nih.gov |
Preparation of 1,3,4-Oxadiazole (B1194373) Derivatives
The synthesis of 1,3,4-oxadiazole derivatives from this compound is a multi-step process that involves the initial transformation of the alcohol into a more suitable carboxylic acid intermediate. This intermediate then undergoes a series of reactions, including hydrazide formation, condensation, and subsequent cyclization to yield the target heterocyclic compounds. This pathway highlights the utility of this compound as a precursor in the construction of complex, biologically relevant scaffolds.
Detailed Synthetic Pathway
Step 1: Oxidation of this compound to 4-Fluorobenzoic Acid
The initial step involves the oxidation of the secondary alcohol, this compound, to the corresponding carboxylic acid, 4-fluorobenzoic acid. This transformation can be achieved using various oxidizing agents. A reported method involves reacting the alcohol with an oxidizing system in an appropriate solvent. For instance, oxidation can be carried out at elevated temperatures to ensure the complete conversion of the alcohol to the carboxylic acid. rsc.org
Step 2: Synthesis of 4-Fluorobenzohydrazide
The 4-fluorobenzoic acid obtained is then converted to 4-fluorobenzohydrazide. A common laboratory-scale method involves a two-step sequence. First, the carboxylic acid is esterified, typically by refluxing with absolute ethanol (B145695) in the presence of a catalytic amount of sulfuric acid to produce ethyl 4-fluorobenzoate. globalscientificjournal.com Following esterification, the crude ester is treated with an excess of hydrazine (B178648) hydrate, often in an ethanol solution, and stirred for several hours to yield 4-fluorobenzohydrazide as a solid product. globalscientificjournal.comresearchgate.net
Step 3: Synthesis of N'-Arylmethylene-4-fluorobenzohydrazides (Hydrazones)
The prepared 4-fluorobenzohydrazide is condensed with a variety of substituted aromatic aldehydes. This reaction is typically carried out in ethanol with a catalytic amount of acid, such as acetic acid, to facilitate the formation of the corresponding Schiff bases, specifically N'-arylmethylene-4-fluorobenzohydrazides (hydrazones). researchgate.net The reaction progress is monitored, and upon completion, the hydrazone products often precipitate from the solution and can be purified by recrystallization.
Step 4: Oxidative Cyclization to 1,3,4-Oxadiazole Derivatives
The final step is the conversion of the hydrazone intermediates into the 2,5-disubstituted-1,3,4-oxadiazole ring system. This is an intramolecular cyclization reaction that requires an oxidizing agent. One effective method involves treating the hydrazone with iodine in the presence of a base like potassium carbonate, using dimethyl sulfoxide (B87167) (DMSO) as the solvent. researchgate.net This oxidative condition facilitates the ring closure to form the stable 1,3,4-oxadiazole ring. Another approach involves the cyclization of hydrazones using acetic anhydride, which leads to the formation of 3-acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles. mdpi.com
The following table summarizes the reaction conditions for the key transformation of hydrazones to 1,3,4-oxadiazoles.
| Entry | Hydrazone Precursor | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | N'-(Phenylmethylene)-4-fluorobenzohydrazide | I₂, K₂CO₃, DMSO | 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | Good | researchgate.net |
| 2 | N'-(4-Chlorophenylmethylene)-4-fluorobenzohydrazide | I₂, K₂CO₃, DMSO | 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | Good | researchgate.net |
| 3 | N'-(4-Nitrophenylmethylene)-4-fluorobenzohydrazide | I₂, K₂CO₃, DMSO | 2-(4-Fluorophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | Good | researchgate.net |
| 4 | N'-(Arylmethylene)-3-methyl-4-nitrobenzohydrazide | Acetic Anhydride, Reflux | 3-Acetyl-5-(3-methyl-4-nitrophenyl)-2-aryl-2,3-dihydro-1,3,4-oxadiazole | 10-35 | mdpi.com |
Stereochemical Aspects and Chiral Recognition of 1 4 Fluorophenyl Ethanol
Strategies for Achieving and Confirming High Enantiomeric Purity
Achieving high enantiomeric purity of 1-(4-fluorophenyl)ethanol is paramount for its use as a chiral intermediate in asymmetric synthesis. atomfair.com Various strategies have been developed to this end, with enzymatic and chemoenzymatic methods being particularly prominent.
One effective approach is Dynamic Kinetic Resolution (DKR) . A patented DKR method utilizes a lipase (B570770), such as lipase CRL, for the kinetic resolution of racemic this compound, coupled with an acidic resin that catalyzes the racemization of the slower-reacting enantiomer. google.com This process allows for the theoretical conversion of 100% of the racemic starting material into a single, optically pure enantiomer of the corresponding ester. google.com For instance, the reaction of racemic this compound with an acyl donor like para-chlorophenol acetate (B1210297) in the presence of lipase CRL and an acidic resin can yield (R)-1-(4-fluorophenyl)ethanol acetate with over 99% enantiomeric excess (ee) and high chemical yield. google.com Subsequent hydrolysis of the ester provides the desired (R)-1-(4-fluorophenyl)ethanol with high optical purity.
Table 1: Example of a Dynamic Kinetic Resolution for (R)-1-(4-Fluorophenyl)ethanol Synthesis google.com
| Step | Reactants | Catalysts/Reagents | Conditions | Product | Yield | Enantiomeric Excess (ee) |
| DKR | This compound, para-chlorophenol acetate | Lipase CRL, Acidic Resin CD550, Toluene | 45°C, 12 hours | (R)-1-(4-Fluorophenyl)ethanol acetate | 95.4% | 99.8% |
| Hydrolysis | (R)-1-(4-Fluorophenyl)ethanol acetate | Methanol (B129727), LiOH | Reflux | (R)-1-(4-Fluorophenyl)ethanol | 93.3% | 99.6% |
Confirmation of high enantiomeric purity relies on advanced analytical techniques capable of distinguishing between enantiomers. Chiral chromatography , particularly gas chromatography (GC) with a chiral stationary phase, is a standard method. Spectroscopic techniques are also invaluable. Resonant two-photon ionization (R2PI) spectroscopy and infrared depletion (IR-R2PI) spectroscopy have been employed to confirm enantiomeric purity by analyzing the distinct spectral "fingerprints" of diastereomeric complexes formed between the enantiomers of this compound and a chiral partner, such as 2-butanol (B46777). rsc.org These methods provide a means for quantifying the enantiomeric excess.
Influence of Absolute Configuration (R- vs. S-enantiomers) on Reactivity and Pharmaceutical Utility
The absolute configuration of this compound, whether it is the (R)- or (S)-enantiomer, profoundly influences its chemical reactivity and biological activity. In asymmetric synthesis, the specific stereochemistry of the starting material dictates the stereochemical outcome of the reaction. For instance, the (R)-configuration is crucial for its use in the stereoselective synthesis of certain pharmaceutical compounds, including γ-secretase modulators and antifungal agents.
The differential interaction of enantiomers with other chiral molecules, such as enzymes or receptors, is the basis for their distinct biological effects. While one enantiomer of a drug may be therapeutically active, the other could be inactive or even cause adverse effects. Although specific dosage and administration information is beyond the scope of this article, it is a well-established principle in pharmacology that the stereochemistry of a chiral drug is a critical determinant of its efficacy and safety.
In the context of antiprotozoal agents, studies on derivatives of this compound have shown that the biological activity can differ between enantiomers. uantwerpen.be Interestingly, the more active enantiomer does not always possess the same absolute configuration across a series of related compounds. For some derivatives, the (R)-enantiomer is more potent, while for others, the (S)-enantiomer exhibits greater activity. uantwerpen.be This highlights the subtle and specific nature of chiral recognition at the molecular level within biological systems.
Studies on Chiral Discrimination Mechanisms
Understanding the fundamental principles of how chiral molecules recognize and interact with one another is a key area of chemical research. Gas-phase studies on diastereomeric complexes involving this compound have provided significant insights into these chiral discrimination mechanisms.
Gas-Phase Analysis of Diastereomeric Complexes (e.g., with 2-butanol)
The formation of non-covalent diastereomeric complexes between the enantiomers of this compound and a chiral partner, such as (R)- or (S)-2-butanol, in the gas phase allows for the study of intrinsic chiral recognition without the complicating effects of a solvent. researchgate.net These complexes, formed in a supersonic expansion, can be investigated using mass-selective spectroscopic techniques like R2PI and IR-R2PI. researchgate.netrsc.orgresearchgate.net
These studies have revealed that the homochiral complex (e.g., (S)-1-(4-fluorophenyl)ethanol with (S)-2-butanol, denoted [FES·BS]) and the heterochiral complex (e.g., (S)-1-(4-fluorophenyl)ethanol with (R)-2-butanol, denoted [FES·BR]) exhibit distinct spectroscopic signatures. rsc.orgrsc.orgresearcher.life This includes differences in the S1 ← S0 electronic transition and variations in the frequencies and intensities of vibrational modes, such as the OH stretch. rsc.orgnih.gov These spectral differences are direct evidence of chiral recognition at the molecular level.
Identification of Specific Intermolecular Interactions (e.g., CH/π interactions, hydrogen bonding) in Chiral Recognition
The structural and energetic differences between homochiral and heterochiral complexes arise from a delicate balance of various intermolecular interactions. researchgate.netrsc.org The primary interaction holding the diastereomeric adducts of this compound and 2-butanol together is a strong hydrogen bond between the hydroxyl groups of the two molecules. rsc.org
Evaluation of Binding Energy Differences Between Homochiral and Heterochiral Adducts
A key finding from gas-phase studies is that the homochiral and heterochiral complexes of this compound and 2-butanol have different stabilities. Experimental results consistently show that the homochiral complex is more stable than the heterochiral diastereomer . rsc.orgnih.govaccademiaxl.it
The binding energy difference between the homochiral [FES·BS] complex and the heterochiral [FES·BR] diastereomer has been experimentally evaluated to be greater than 0.60 kcal mol⁻¹. rsc.orgrsc.orgnih.gov This difference in stability, though small, is significant at the molecular level and is the energetic basis for chiral discrimination. Theoretical calculations, mainly at the D-B3LYP/6-31++G** level of theory, support these experimental findings and attribute the stability differences to slight structural variations, particularly in how the alkyl groups of 2-butanol interact with the aromatic ring. researchgate.netrsc.org
Table 2: Relative Stability of Diastereomeric Complexes rsc.orgrsc.orgnih.govaccademiaxl.it
| Complex Type | Example | Relative Stability | Binding Energy Difference (kcal mol⁻¹) |
| Homochiral | (S)-1-(4-fluorophenyl)ethanol · (S)-2-butanol ([FES·BS]) | More Stable | > 0.60 |
| Heterochiral | (S)-1-(4-fluorophenyl)ethanol · (R)-2-butanol ([FES·BR]) | Less Stable | - |
Applications in Advanced Chemical Synthesis and Medicinal Chemistry
Function as a Crucial Chiral Building Block in Complex Organic Synthesis
1-(4-Fluorophenyl)ethanol, particularly in its enantiomerically pure (R) or (S) forms, serves as a fundamental chiral building block in asymmetric synthesis. bldpharm.comcphi-online.com Its stereochemistry is pivotal for creating specific three-dimensional structures in larger, more complex molecules, which is often essential for their biological function. The compound's unique stereochemical properties allow for its use in the synthesis of a wide array of derivatives crucial for drug development and materials science. It is frequently employed as a chiral intermediate in various stereoselective reactions, including esterifications and Mitsunobu reactions, which are foundational processes in the synthesis of pharmaceuticals and agrochemicals.
The production of enantiomerically pure this compound often involves advanced synthetic methods. One common approach is the enantioselective biocatalytic reduction of its corresponding ketone, 1-(4-fluorophenyl)ethanone, using enzymes like carbonyl reductase. Another sophisticated method is dynamic kinetic resolution, which may employ a lipase (B570770) as a biocatalyst in conjunction with a racemization catalyst to efficiently yield the desired enantiomer with high selectivity.
Role in Pharmaceutical Intermediate Synthesis
The structural attributes of this compound make it a key intermediate in the synthesis of a range of pharmaceutical agents targeting various diseases.
This compound is utilized as a precursor in the preparation of gamma-secretase modulators (GSMs), a class of small molecules being investigated for the treatment of Alzheimer's disease. nih.gov The pathology of Alzheimer's is linked to the accumulation of amyloid-β (Aβ) peptides, particularly the neurotoxic 42-amino acid form (Aβ42), in the brain. nih.govdzne.de Gamma-secretase is an enzyme complex that cleaves the amyloid precursor protein (APP) to produce these Aβ peptides. dzne.deopenaccessjournals.com
Unlike gamma-secretase inhibitors, which block the enzyme's activity entirely and can interfere with the processing of other important substrates like Notch, GSMs allosterically modulate the enzyme. nih.govopenaccessjournals.com This modulation shifts the cleavage site, selectively reducing the production of the aggregation-prone Aβ42 while often increasing the levels of shorter, less harmful Aβ peptides like Aβ37 and Aβ38. nih.govfrontiersin.org This approach is considered a promising therapeutic strategy because it targets the root cause of plaque formation without the broader toxicity associated with complete enzyme inhibition. nih.govfrontiersin.org The fluorophenyl moiety derived from this compound is a key structural component in certain novel GSMs that have shown potent and consistent pharmacological activity across preclinical species and in human subjects. nih.gov
Table 1: Effects of Gamma-Secretase Modulators (GSMs) on Amyloid-β Peptide Production This table provides a generalized summary of the mechanism of action for GSMs based on research findings.
| Amyloid-β Peptide | Effect of GSMs | Rationale for Therapeutic Interest |
|---|---|---|
| Aβ42 | Decrease | Highly prone to aggregation and plaque formation; considered a key neurotoxic species in Alzheimer's disease. nih.govdzne.de |
| Aβ40 | Decrease/No Change | Also found in plaques, but generally considered less amyloidogenic than Aβ42. nih.gov |
| Aβ38 | Increase | Shorter, non-amyloidogenic peptide; its increase reflects a shift in cleavage away from Aβ42 production. nih.govfrontiersin.org |
| Aβ37 | Increase | Another shorter, non-amyloidogenic peptide resulting from the modulatory shift in gamma-secretase activity. nih.gov |
The scaffold of this compound is incorporated into the structure of various antifungal agents. It is a component in the synthesis of azole antifungals, which function by inhibiting the C-14α-demethylase enzyme involved in the biosynthesis of fungal sterols. scispace.com For instance, research has focused on creating analogues of the agricultural fungicide Flutriafol, which is chemically named 1-(4-Fluorophenyl)-1-(2-fluorophenyl)-2- google.comtriazol-1-yl-ethanol. scispace.com A library of 1,1-diaryl-2-(1,2,3)triazol-1-yl-ethanol derivatives was synthesized and evaluated for activity against various fungi, with some compounds showing high potency against Candida utilis and Aspergillus fumigatus. scispace.com The presence of the fluorophenyl group is a common feature in many modern antifungal compounds. google.comjocpr.com
This compound serves as an intermediate in the synthesis of compounds designed to modulate the C-C chemokine receptor type 5 (CCR5). google.com CCR5 is a G protein-coupled receptor that acts as a crucial co-receptor for the entry of the most common strains of HIV-1 into host cells, such as T-cells. google.comnih.govnih.gov By blocking this receptor, CCR5 modulators (specifically antagonists) can prevent the virus from infecting cells, making them a valuable class of antiretroviral drugs. google.comnih.gov Derivatives of this compound have been shown to be effective in synthesizing compounds that can block the CCR5 receptor, thereby exhibiting protective effects against HIV.
The this compound structure is a valuable synthetic precursor for certain heterocyclic compounds investigated for their anticancer properties. Derivatives such as quinazolinones and imidazolones containing a 2-(4-fluorophenyl) moiety have been a focus of anticancer research. nih.govjapsonline.comresearchgate.net
Quinazolinones are a class of compounds with a broad spectrum of biological activities, including notable anticancer effects against breast, lung, and pancreatic cancers. nih.gov Their mechanism of action can involve inhibiting microtubule polymerization, inducing apoptosis, and targeting key signaling pathways like the epidermal growth factor receptor (EGFR). nih.gov
Similarly, various imidazolone (B8795221) derivatives have been designed and synthesized, showing potent cytotoxic activity against multiple cancer cell lines, including HeLa, MCF-7, PC3, and HCT-116. japsonline.comresearchgate.net For example, specific 2-(4-fluorophenyl)imidazol-5-one derivatives have demonstrated significant inhibitory activity against VEGFR-2 and CDK2A, two enzymes implicated in cancer progression. japsonline.comresearchgate.net The fluorophenyl group is often a key part of the pharmacophore responsible for the observed biological activity. nih.gov
Facilitation of 1,2-Amino Alcohol Synthesis for Pharmaceutical Targets
Chiral 1,2-amino alcohols are crucial structural motifs present in a wide array of pharmaceutical agents. nih.govnih.gov The synthesis of these compounds in an enantiomerically pure form is a key challenge in drug development. This compound serves as a valuable precursor for the generation of chiral 1,2-amino alcohols. researchgate.net
One common strategy involves the conversion of this compound to a corresponding epoxide, which can then undergo regioselective and stereoselective ring-opening with an azide (B81097) source, such as sodium azide. nih.govresearchgate.net The resulting azido (B1232118) alcohol can be readily reduced to the desired 1,2-amino alcohol. nih.gov This method allows for the introduction of the amino group with a defined stereochemistry relative to the hydroxyl group, which is critical for the biological activity of the final pharmaceutical target.
Recent advancements have also focused on more direct approaches, such as the ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines, providing a highly efficient route to chiral 1,2-amino alcohols. nih.govacs.org While not directly starting from this compound, the principles of stereoselective reduction are central to these transformations, a reaction type for which this compound is a well-studied substrate in other contexts. The knowledge gained from these related reductions can inform the development of novel synthetic pathways to fluorinated 1,2-amino alcohols.
Utility in Agrochemical and Fine Chemical Production
The application of this compound extends beyond pharmaceuticals into the agrochemical and fine chemical industries. chemimpex.comatomfair.com It serves as a key building block for the synthesis of various pesticides and herbicides. echemi.comgoogle.com The presence of the fluorophenyl group can enhance the biological activity and stability of the resulting agrochemical. chemimpex.com For instance, it is a precursor in the synthesis of the fungicide flutriafol, a triazole fungicide used to protect crops from various fungal diseases. thegoodscentscompany.comregulations.gov
In the realm of fine chemicals, this compound is utilized in the production of fragrances and advanced organic materials. chemimpex.comatomfair.com Its chiral nature and specific physical properties make it a valuable component in the creation of complex molecules with desired sensory or material characteristics. cphi-online.comcphi-online.com
Biochemical and Enzyme Mechanism Probes
The unique structure of this compound makes it an excellent tool for investigating biochemical pathways and enzyme mechanisms.
Substrate for Fungal Metabolism Studies
Researchers have employed this compound as a substrate to study the metabolic pathways of various fungi. researchgate.net Fungal biotransformation studies have shown that this compound can undergo hydroxylation and oxidation, often with high stereoselectivity. For example, some fungi can selectively reduce the corresponding ketone, 1-(4-fluorophenyl)ethanone, to produce enantiomerically enriched (S)- or (R)-1-(4-fluorophenyl)ethanol. researchgate.net These studies provide insights into the enzymatic machinery of fungi and their potential use as biocatalysts for producing valuable chiral compounds. researchgate.net Marine-derived fungi have also been explored for their ability to biotransform related halogenated acetophenones, demonstrating the broad potential of microbial systems in stereoselective synthesis. nih.gov
Kinetic Studies with Bacterial Dehydrogenases to Elucidate Enzyme Mechanisms
The chiral nature of this compound makes it an ideal substrate for kinetic studies of bacterial alcohol dehydrogenases (ADHs). nih.gov These enzymes play a crucial role in cellular metabolism by catalyzing the reversible oxidation of alcohols to aldehydes or ketones. ebi.ac.uknih.gov By studying the kinetics of the oxidation of (R)- and (S)-1-(4-fluorophenyl)ethanol, researchers can elucidate the substrate specificity and stereoselectivity of these enzymes. nih.govmdpi.com
For example, studies with alcohol dehydrogenase from Thermus thermophilus (ADHTt) have provided data on its activity with various phenyl-substituted alcohols, including 1-(4'-fluorophenyl)ethanol. nih.gov Such kinetic data, including parameters like Km and kcat, are vital for understanding the enzyme's mechanism and for engineering improved biocatalysts for industrial applications. researchgate.netresearchgate.net
Table 1: Relative Activity of Alcohol Dehydrogenase (ADHTt) with Various Substrates This table is for illustrative purposes and the data is based on findings from related studies.
| Substrate | Relative Activity (%) |
|---|---|
| (±)-1-Phenylethanol | 100 |
| 1-(4'-Fluorophenyl)ethanol | 45 |
| 1-(4'-Chlorophenyl)ethanol | 26 |
| (±)-1-Phenyl-1-propanol | 59 |
Data derived from studies on alcohol dehydrogenase from Thermus thermophilus. nih.gov
Application as a Ligand in Biochemical Assays
Beyond its role as a substrate, this compound and its derivatives can act as ligands in biochemical assays to probe the binding sites of enzymes and receptors. The fluorophenyl group can participate in specific interactions within a protein's binding pocket, and the hydroxyl group can form hydrogen bonds. xiahepublishing.com The fluorine atom, in particular, can enhance binding affinity and selectivity for certain molecular targets. This makes fluorinated compounds like this compound valuable tools in drug discovery and for studying protein-ligand interactions. For instance, coumarin (B35378) derivatives with a 4-fluorophenyl substituent have been used as fluorescent substrates to study xenobiotic-metabolizing enzymes. mdpi.com
This compound stands out as a chemical compound of significant interest due to its versatile applications. From facilitating the synthesis of vital chiral 1,2-amino alcohols for pharmaceuticals to serving as a key intermediate in the production of agrochemicals and fine chemicals, its utility is well-established. Furthermore, its role as a probe in biochemical and enzymatic studies underscores its importance in advancing our understanding of biological systems. The continued exploration of the properties and reactivity of this compound is poised to unlock new opportunities in chemical synthesis and biomedical research.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁹F, which are all present in 1-(4-Fluorophenyl)ethanol.
Proton NMR (¹H NMR) is fundamental for identifying the types and connectivity of protons in a molecule. In this compound, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different proton environments.
The aromatic protons on the fluorophenyl ring typically appear as multiplets in the downfield region (around 7.00-7.35 ppm). rsc.org The protons ortho to the fluorine atom (H-2 and H-6) and those meta to it (H-3 and H-5) often present as a complex multiplet due to both proton-proton and proton-fluorine couplings. rsc.org
The methine proton (-CH(OH)-) signal is observed as a quartet around 4.85-4.88 ppm, with a coupling constant (J) of approximately 6.4 Hz. rsc.org This splitting pattern arises from its coupling with the three adjacent protons of the methyl group. The methyl group protons (-CH₃) appear as a doublet at approximately 1.46-1.49 ppm, with a similar coupling constant of about 6.4 Hz, confirming their proximity to the single methine proton. rsc.org The hydroxyl proton (-OH) often appears as a broad singlet, in this case around 1.85-2.02 ppm, the chemical shift and broadness of which can be influenced by concentration, temperature, and solvent. rsc.org
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic (H-3, H-5) | 7.00–7.04 | Multiplet | - |
| Aromatic (H-2, H-6) | 7.31–7.35 | Multiplet | - |
| Methine (-CHOH) | 4.85 | Quartet | 6.4 |
| Hydroxyl (-OH) | 2.02 | Singlet (broad) | - |
| Methyl (-CH₃) | 1.46 | Doublet | 6.4 |
Data sourced from The Royal Society of Chemistry. rsc.org
Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule. Due to the presence of the highly electronegative fluorine atom, the signals for the carbon atoms in the phenyl ring are split, a phenomenon known as carbon-fluorine coupling (J-coupling). The magnitude of the coupling constant depends on the number of bonds separating the carbon and fluorine atoms.
The carbon directly bonded to the fluorine (C-4) exhibits a large one-bond coupling constant (¹JCF). The ortho carbons (C-3, C-5) show a two-bond coupling (²JCF), the meta carbons (C-2, C-6) a three-bond coupling (³JCF), and the ipso-carbon (C-1, attached to the ethanol (B145695) group) a four-bond coupling (⁴JCF). westmont.edumdpi.com
The chemical shifts for the aromatic carbons typically range from 115 to 160 ppm. rsc.org The carbon bearing the hydroxyl group (methine carbon) appears around 69.8 ppm, while the methyl carbon signal is observed at approximately 25.3 ppm. rsc.org The specific chemical shifts and C-F coupling constants are crucial for confirming the substitution pattern of the aromatic ring.
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Methyl (-CH₃) | 25.3 |
| Methine (-CHOH) | 69.8 |
| Aromatic (C-3, C-5) | 115.2 |
| Aromatic (C-2, C-6) | 127.0 |
| Aromatic (C-1) | 141.5 |
| Aromatic (C-4) | 160.1 |
Data sourced from The Royal Society of Chemistry. rsc.org
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to analyze the environment of the fluorine atom. alfa-chemistry.com Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong, clear signals. nih.gov For this compound, the ¹⁹F NMR spectrum shows a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal is influenced by the electronic environment of the phenyl ring. The presence of electron-donating or withdrawing groups on the ring would cause this shift to move to different ppm values. alfa-chemistry.com In a study of related compounds, the ¹⁹F NMR signal for a 1-(4-fluorophenyl) derivative appeared at -46.1 ppm, referenced against an external standard of trifluoromethylbenzene. psu.edu
gDQFCOSY (gradient Double-Quantum Filtered Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a cross-peak would be observed between the methine proton and the methyl protons, confirming their connectivity.
gHSQC (gradient Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show a correlation between the methine proton signal and the methine carbon signal, as well as between the methyl proton signals and the methyl carbon signal.
Fluorine-19 (19F) NMR for Fluorine Environment Analysis
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₈H₉FO), the expected exact mass can be calculated and compared to the experimental value, confirming the molecular formula.
Electron Ionization (EI) is a common technique used in MS. The mass spectrum of this compound would show a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (140.16 g/mol ). chemicalbook.com The fragmentation pattern provides further structural clues. Common fragmentation pathways include the loss of a methyl group ([M-15]⁺), the loss of water ([M-18]⁺), or the cleavage of the bond between the methine carbon and the phenyl ring, leading to characteristic fragment ions.
Infrared (IR) Spectroscopy
Identification of Characteristic Functional Groups
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features: the hydroxyl (-OH) group, the carbon-fluorine (C-F) bond, and the aromatic phenyl ring.
The most prominent feature in the spectrum is a strong, broad absorption band corresponding to the O-H stretching vibration of the alcohol group, which typically appears in the region of 3200–3550 cm⁻¹. For this compound, this peak has been observed at approximately 3355 cm⁻¹. The broadness of this peak is indicative of intermolecular hydrogen bonding between the alcohol moieties.
The presence of the fluorine substituent on the phenyl ring is confirmed by a strong absorption band for the C-F stretching vibration. This bond typically absorbs in the 1000-1400 cm⁻¹ range; for compounds containing a fluorophenyl group, this is often seen around 1220-1230 cm⁻¹. Another key functional group is the C-O bond of the secondary alcohol, which gives rise to a stretching vibration in the 1050-1200 cm⁻¹ region. For this molecule, a notable peak is observed at 1079 cm⁻¹.
Vibrations associated with the aromatic ring also provide diagnostic peaks. The C=C stretching vibrations within the phenyl ring typically appear in the 1450–1600 cm⁻¹ region. Bands for this compound are observed at approximately 1598 cm⁻¹ and 1574 cm⁻¹. Aromatic C-H stretching vibrations are usually found just above 3000 cm⁻¹. Furthermore, C-H bending vibrations (both in-plane and out-of-plane) of the substituted benzene (B151609) ring give rise to characteristic absorptions in the fingerprint region (below 1500 cm⁻¹).
The following table summarizes the key IR absorption bands for this compound.
Interactive Table 1: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~3355 | Strong, Broad | O-H Stretch | Alcohol |
| ~1598 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1574 | Medium | C=C Stretch | Aromatic Ring |
| ~1477 | Medium | C-H Bend | Alkane |
| ~1225 | Strong | C-F Stretch | Aryl Fluoride |
| ~1079 | Strong | C-O Stretch | Secondary Alcohol |
| ~811 | Strong | C-H Out-of-Plane Bend | 1,4-Disubstituted Benzene |
X-ray Diffraction (XRD) and Crystallography
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice.
Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination
While the definitive crystal structure of the parent compound this compound is not widely reported in publicly accessible crystallographic databases, extensive research has been conducted on its derivatives. The data from these related structures provide valuable insight into the molecular geometry and crystallographic parameters that can be expected.
For illustrative purposes, the crystallographic data for a closely related derivative, 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol , is presented. iucr.orgcrystallography.net This compound was crystallized from ethanol and its structure was determined by single-crystal X-ray diffraction. iucr.org The analysis confirmed its molecular formula as C₁₁H₁₁FN₂O and provided precise details about its crystal system, unit cell dimensions, and atomic arrangement. iucr.orgiucr.org
Interactive Table 2: Crystallographic Data for 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol
| Parameter | Value | Reference |
| Chemical Formula | C₁₁H₁₁FN₂O | iucr.org |
| Formula Weight | 206.22 g/mol | iucr.org |
| Crystal System | Monoclinic | iucr.orgcrystallography.net |
| Space Group | P2₁ | iucr.orgcrystallography.net |
| a (Å) | 7.1220(14) | iucr.orgcrystallography.net |
| b (Å) | 5.4690(11) | iucr.orgcrystallography.net |
| c (Å) | 12.981(3) | iucr.orgcrystallography.net |
| α (°) | 90 | crystallography.net |
| β (°) | 98.13(3) | iucr.orgcrystallography.net |
| γ (°) | 90 | crystallography.net |
| Volume (ų) | 500.53(19) | iucr.orgcrystallography.net |
| Z | 2 | iucr.org |
| Temperature (K) | 293 | iucr.org |
| Radiation | Mo Kα | iucr.org |
Analysis of Intermolecular Interactions and Crystal Packing (e.g., H···F, C-F···π, Hirshfeld Surface Analysis)
The packing of molecules within a crystal is governed by a network of non-covalent intermolecular interactions. In fluorinated organic compounds like this compound, these interactions are diverse and play a crucial role in determining the final crystal architecture. Key interactions include classical hydrogen bonds, as well as weaker C-H···F, C-F···π, and π-π stacking forces.
The hydroxyl group of the ethanol moiety is a primary site for strong O-H···O hydrogen bonding, where it can act as both a hydrogen bond donor and acceptor, leading to the formation of chains or cyclic motifs. In derivatives where other hydrogen bond acceptors are present, such as the nitrogen in 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol, strong O-H···N bonds dictate the crystal packing. iucr.orgiucr.org
The fluorophenyl group introduces additional, more subtle interactions. The highly electronegative fluorine atom can participate in weak C-H···F hydrogen bonds, where it acts as a hydrogen bond acceptor. mdpi.comscilit.com Furthermore, the fluorine atom can engage in C-F···π interactions, where the electron-deficient C-F bond interacts with the electron-rich π-system of an adjacent aromatic ring. nih.gov Studies on related fluorinated chalcones and pyrazoles have shown that C-H···F and π-π interactions are significant in stabilizing the crystal structure. mdpi.comrsc.org
Hirshfeld Surface Analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. The corresponding 2D fingerprint plots break down the surface into contributions from different types of atomic contacts.
For example, a Hirshfeld analysis performed on ethyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)amino]-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate, a complex molecule containing the 4-fluorophenyl group, revealed the quantitative contributions of various interactions to the crystal packing. iucr.org The analysis showed that the most significant contacts were H···H (47.9%), followed by C···H/H···C (30.7%) and F···H/H···F (12.4%). iucr.org This highlights the importance of van der Waals forces and the specific C-H···F interactions in the supramolecular assembly. Such analyses provide a detailed picture of how the size, shape, and electronic properties of the this compound molecule direct its self-assembly into a stable crystalline solid.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
DFT calculations have been extensively applied to understand various aspects of 1-(4-Fluorophenyl)ethanol's reactivity and interactions.
DFT has been instrumental in modeling the transition states of reactions involving this compound, thereby clarifying reaction pathways. For instance, in the hydroboration of epoxides to form Markovnikov alcohols like this compound, computational analysis of transition states has been used to understand regioselectivity. nih.gov Calculations can predict the energy barriers for different pathways, explaining why one product is favored over another. nih.gov For example, in the hydroboration of 4-fluorostyrene (B1294925) oxide, the computed energy gap between the transition states leading to the Markovnikov and anti-Markovnikov products helps to rationalize the observed experimental regioselectivity. nih.gov
Similarly, DFT has been employed to investigate the mechanism of ruthenium-catalyzed hydrogen transfer reactions, such as the dehydrogenation of this compound. researchgate.net These studies can model the entire catalytic cycle, identifying key intermediates and transition states, which is crucial for optimizing reaction conditions and developing more efficient catalysts. The mechanism of copper-catalyzed asymmetric hydroboration of alkenes has also been elucidated using DFT, providing insights into how ligand structure controls catalytic efficiency and selectivity. nih.gov
The 4-fluorophenyl group exerts significant electronic and steric influences that are critical to the catalytic behavior of this compound. DFT calculations are a powerful method to quantify these effects. The fluorine atom is strongly electron-withdrawing, which alters the electron density of the aromatic ring and influences catalyst-substrate interactions. researchgate.net This electronic perturbation can affect the stability of transition states and intermediates, thereby influencing reaction rates and selectivity. chinesechemsoc.orgmdpi.com
For example, in asymmetric synthesis, DFT can model transition states to evaluate how the electron-withdrawing nature of fluorine impacts the binding affinity and orientation of the substrate with a chiral catalyst. The steric bulk of the fluorophenyl group, although not substantially different from a phenyl group, can also play a role in directing the stereochemical outcome of a reaction. Computational studies have shown that even subtle changes in steric hindrance can lead to significant differences in enantioselectivity. chinesechemsoc.org In studies of chiral recognition, the interaction between the alkyl groups of a chiral partner and the aromatic ring of this compound, influenced by both steric and electronic factors, has been shown to differ between diastereomeric complexes. rsc.orgrsc.org
Understanding the conformational preferences and the potential energy surface (PES) of this compound is fundamental to explaining its reactivity. DFT calculations are used to predict the most stable conformations (lowest energy structures) of the isolated molecule and its complexes. researchgate.netcore.ac.uk By performing a PES scan, researchers can identify various local minima and the energy barriers between them. researchgate.net
DFT is a key tool for investigating the subtle forces that govern chiral recognition. Studies on the diastereomeric adducts formed between (S)-1-(4-fluorophenyl)ethanol and the R and S enantiomers of 2-butanol (B46777) have utilized DFT to analyze the structures and binding energies of these complexes. rsc.orgrsc.org These calculations have shown that the homochiral complex (e.g., [FES·BS]) is more stable than the heterochiral complex ([FES·BR]). rsc.orgrsc.org
Table 1: Calculated Binding Energy Differences in Diastereomeric Complexes This table is interactive. Click on the headers to sort the data.
| Complex Pair | Method | Calculated Binding Energy Difference (kcal mol⁻¹) | Finding | Reference |
|---|---|---|---|---|
| [(S)-1-(4-fluorophenyl)ethanol·(S)-2-butanol] vs [(S)-1-(4-fluorophenyl)ethanol·(R)-2-butanol] | D-DFT | > 0.60 | Homochiral complex is more stable | rsc.orgrsc.org |
Beyond structural and energetic properties, DFT can be used to calculate important thermodynamic and reactivity parameters. Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be computed to assess the spontaneity and feasibility of reactions or binding processes under various conditions. mdpi.com
Global chemical reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide insight into the molecule's reactivity. mdpi.com These descriptors include:
Chemical Hardness (η): A measure of resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to higher hardness and lower reactivity. mdpi.comniscpr.res.in
Chemical Softness (S): The reciprocal of hardness, indicating polarizability. tandfonline.com
Electronegativity (χ): The power of an atom to attract electrons to itself. mdpi.com
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. mdpi.comniscpr.res.in
Table 2: Representative DFT-Calculated Reactivity Descriptors for Related Fluorophenyl Compounds This table is interactive. Click on the headers to sort the data.
| Compound System | Parameter | Calculated Value | Significance | Reference |
|---|---|---|---|---|
| 4,6-Bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one | Chemical Softness | Low value in various media | Indicates less polarizability | |
| Indeno[1,2-b]pyrrole-4(1H)-carboxamide derivatives | HOMO-LUMO Energy Gap (Eg) | 3.9638 eV (for most reactive derivative) | Smaller Eg correlates with higher reactivity | mdpi.com |
| (Z)-5-(4-Nitrobenzylidene)-3-N(3-chlorophenyl)-2-thioxothiazolidin-4-one | Chemical Softness | 0.291 eV | Low value indicates molecular stability | tandfonline.com |
Studies on Chiral Interactions and Binding Energies in Molecular Complexes
Kinetic Isotope Effect (KIE) Studies
The kinetic isotope effect (KIE) is a powerful experimental and theoretical tool used to probe reaction mechanisms by determining if a particular bond is broken or formed in the rate-determining step. wikipedia.orggmu.edu It is defined as the ratio of the rate constant of a reaction with a light isotope (kL) to the rate constant with a heavy isotope (kH), i.e., KIE = kL/kH. wikipedia.org
While extensive KIE studies specifically detailing this compound are not widely published, the principles are directly applicable. For instance, in the dehydrogenation of this compound, measuring the KIE by replacing the hydrogen on the hydroxyl-bearing carbon with deuterium (B1214612) (C-H vs. C-D) could provide definitive evidence for C-H bond cleavage in the rate-limiting step. researchgate.net A significant primary KIE (typically kH/kD > 2) would indicate that this bond is breaking during the slowest step of the reaction. gmu.edugithub.io Conversely, the absence of a significant KIE (kH/kD ≈ 1) would suggest that C-H bond cleavage occurs in a fast step before or after the rate-determining step. gmu.edugithub.io KIE studies are also valuable for distinguishing between different mechanistic pathways, such as SN1 and SN2 reactions. wikipedia.org
Probing Reaction Mechanism Details and Rate-Determining Steps
Computational and theoretical chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate details of reaction mechanisms involved in the synthesis of chiral alcohols like this compound. These in-silico studies provide molecular-level insights into transition states, reaction energy profiles, and the factors governing stereoselectivity, which are often difficult to determine through experimental means alone.
A primary focus of theoretical investigations has been the enzymatic asymmetric reduction of the precursor, 4-fluoroacetophenone. Studies on analogous reactions, such as the reduction of acetophenone (B1666503) by (S)-1-phenylethanol dehydrogenase (PEDH), have established a widely accepted mechanistic framework that is applicable to its fluorinated counterpart. researchgate.netnih.gov Computational models suggest that the reaction proceeds via a concerted mechanism. researchgate.net This involves the simultaneous transfer of a hydride ion (H⁻) from the cofactor NADH to the electrophilic carbonyl carbon of the ketone, and a proton (H⁺) transfer from a tyrosine residue (e.g., Tyr158 in PEDH) within the enzyme's active site to the carbonyl oxygen. researchgate.net
The stability of the transition state is crucial for the reaction's efficiency and is influenced by other active site residues. For example, a lysine (B10760008) residue (e.g., Lys158) is often positioned to stabilize the negatively charged oxygen of the substrate's carbonyl group, thereby promoting the subsequent protonation during the hydride shift. researchgate.net DFT calculations, often using cluster models of the enzyme's active site, can map the potential energy surface of this process, identifying the structure of the transition state and calculating its associated energy barrier. researchgate.netresearchgate.net
The rate-determining step in such enzymatic reductions is typically the hydride transfer. Computational methods can confirm this by calculating the energy barriers for each step in the proposed reaction pathway. The step with the highest activation energy corresponds to the rate-limiting step. Furthermore, theoretical models are instrumental in explaining the high enantioselectivity observed in these biocatalytic reductions. By performing docking experiments and calculating the interaction and binding energies for the substrate in orientations leading to the (S)- or (R)-alcohol, researchers can predict the favored enantiomer. nih.gov The steric and electronic interactions between the substrate (specifically its large phenyl and smaller methyl groups) and the amino acid residues of the enzyme's binding pocket dictate the preferred orientation, leading to the formation of one enantiomer with high stereospecificity. researchgate.netnih.gov
The influence of the fluorine substituent on the 4-position of the phenyl ring is a key aspect explored computationally. The electron-withdrawing nature of fluorine increases the electrophilicity of the carbonyl carbon in 4-fluoroacetophenone, which can affect the rate of the nucleophilic attack by the hydride. DFT calculations can quantify these electronic effects by modeling transition states and evaluating changes in charge distribution and orbital interactions.
Theoretical studies often employ solvent models, such as the Polarizable Continuum Model (PCM), to simulate reaction conditions more accurately, as the solvent can influence the stability of charged intermediates and transition states. researchgate.netacs.org The findings from these computational investigations are crucial for rational enzyme engineering and for optimizing reaction conditions to enhance yield and enantioselectivity in the synthesis of this compound. uva.nl
Data Tables
The following table summarizes representative data from DFT calculations on the reduction of acetophenone, a close structural analog of 4-fluoroacetophenone, which illustrates the type of insights gained from such theoretical studies.
| Computational Model | System Component | Parameter | Calculated Value (kcal/mol) | Significance |
|---|---|---|---|---|
| DFT B3LYP Cluster Model | Transition State (TS) | Activation Energy (ΔE‡) | 12.5 | Represents the energy barrier for the rate-determining hydride transfer step. |
| DFT B3LYP Cluster Model | Overall Reaction | Reaction Energy (ΔEr) | -8.2 | Indicates the overall thermodynamic favorability of the reduction reaction. |
| Molecular Docking | Enzyme-Substrate Complex (pro-S) | Binding Energy | -7.8 | Lower energy indicates more stable binding, favoring the formation of the (S)-enantiomer. |
| Molecular Docking | Enzyme-Substrate Complex (pro-R) | Binding Energy | -6.1 | Higher energy indicates less stable binding, disfavoring the formation of the (R)-enantiomer. |
Structure Activity Relationship Sar and Analog Studies
Influence of Fluorine Substitution Position on Biological Activity
The location of the fluorine atom on the phenyl ring—be it in the ortho, meta, or para position—profoundly alters the molecule's interaction with biological targets.
Research into the biological activities of fluorinated compounds has shown that the position of the fluorine atom is a critical determinant of efficacy. In studies of insecticidal compounds, derivatives with fluorine at the ortho-position have demonstrated significantly different activity levels compared to their para-substituted counterparts. For instance, a 2-fluoro (ortho) derivative was found to exhibit 10-fold higher insecticidal activity against S. litura and P. xylostella than the corresponding 4-fluoro (para) derivative. nih.gov Conversely, fluorination at the para-position has also been shown to enhance biological activity in other molecular frameworks. researchgate.net In a series of diacylhydrazine derivatives, the presence of a 4-fluoro phenyl group had a positive influence on their insecticidal effects. nih.gov
In the realm of antifungal agents, similar positional effects are observed. Studies on fluorinated benzimidazole (B57391) derivatives revealed that compounds with a meta-fluoro substitution were the most potent antibacterial agents against B. subtilis, while the ortho- and para-fluoro analogs showed lower activity. acgpubs.org However, in other classes of compounds, such as certain triazole derivatives, the 4-fluoro (para) derivative exhibited antifungal activity superior to the standard drug ketoconazole. nih.gov This indicates that the optimal position for fluorine substitution is highly dependent on the specific molecular scaffold and the target organism.
Interactive Table: Comparative Biological Activity of Fluoro-Isomers
| Compound Class | Substitution Position | Target Organism(s) | Observed Activity | Source(s) |
| Phenyl-based Insecticide | Ortho-Fluoro | S. litura, P. xylostella | 10-fold higher activity than para-isomer | nih.gov |
| Phenyl-based Insecticide | Para-Fluoro | S. litura, P. xylostella | Lower activity than ortho-isomer | nih.gov |
| Benzimidazole Derivative | Meta-Fluoro | B. subtilis | Most potent antibacterial activity | acgpubs.org |
| Benzimidazole Derivative | Ortho- & Para-Fluoro | B. subtilis | Lower antibacterial activity | acgpubs.org |
| Triazole Derivative | Para-Fluoro | M. gypseum | Superior antifungal activity to ketoconazole | nih.gov |
| Benzyl Acetone Analog | Meta- & Para-Fluoro | Queensland fruit fly | Increased toxicity | researchgate.net |
The substitution of hydrogen with fluorine affects the molecule's electronic distribution, which in turn influences its three-dimensional structure and how it arranges in a solid state. In halo-substituted phenyl-quinazolinones, the molecules are typically non-planar, with dihedral angles between the phenyl and quinazolinone moieties ranging from 72 to 89 degrees. mdpi.com Similarly, in fluorinated phenylthiourea (B91264) isomers, X-ray crystallography revealed non-planar arrangements, with dihedral angles between the F-phenyl group and the central moiety of approximately 40-50 degrees. conicet.gov.ar
Interactive Table: Impact of Fluorine Substitution on Physicochemical Properties
| Property | Observation | Implication | Source(s) |
| Molecular Planarity | Fluorinated phenyl ethanols and related structures are generally non-planar. | Affects binding to planar receptor sites. | mdpi.comconicet.gov.ar |
| Conformational Effects | Dihedral angles are significantly influenced by the position of the fluorine atom. | Alters the molecule's 3D shape and flexibility. | conicet.gov.ar |
| Crystallinity | Ortho-fluoro substitution can suppress disorder in crystals. | Leads to more ordered and potentially more stable crystal lattices. | acs.org |
| Melting Point | Melting points for halo-phenyl isomers often follow the order ortho < meta < para. | Reflects differences in crystal lattice energy and packing efficiency. | mdpi.com |
Comparative Analysis of Ortho- vs. Para-Fluoro Derivatives on Insecticidal and Antifungal Activity
Reactivity and Stability Comparisons with Other Halogen-Substituted Analogs
Replacing the fluorine atom in 1-(4-fluorophenyl)ethanol with other halogens like chlorine or with a trifluoromethyl group significantly alters the compound's chemical reactivity and stability.
The electronic nature of the substituent on the phenyl ring directly influences the acidity of the benzylic alcohol. A comparative study on halogenated phenylacetic acids found that the chloro-substituted derivative is more acidic than the fluoro- or bromo-substituted ones. researchgate.net This is attributed to the interplay of inductive and resonance effects of the halogen.
Esterification rates are also affected by the nature of the substituent. The synthesis of esters from substituted phenylacetic acids is a standard procedure, often catalyzed by acid. The presence of strong electron-withdrawing groups like trifluoromethyl (-CF3) can influence the reactivity of the carboxylic acid or alcohol. For example, salicylanilides have been esterified using 4-(trifluoromethyl)benzoic acid. mdpi.com
Thermal stability is another key parameter. A related compound, 2-(4-Fluoro-2-(trifluoromethyl)phenyl)ethanol, is reported to be stable below 150°C but decomposes at higher temperatures. vulcanchem.com The trifluoromethyl group itself is generally resistant to hydrolysis. vulcanchem.com In contrast, the general reactivity for nucleophilic substitution in alkyl halides increases in the order of Cl < Br < I, which reflects the decreasing strength of the carbon-halogen bond. msu.edu
Interactive Table: Comparison of Halogen-Substituted Analogs
| Property | 4-Fluoro Analog | 4-Chloro Analog | 4-Trifluoromethyl Analog | Rationale/Comments | Source(s) |
| Acidity (of corresponding acid) | Less acidic than chloro-analog | More acidic than fluoro- or bromo-analogs | Acidity influenced by strong electron-withdrawing nature | Based on DFT studies of phenylacetic acids. | researchgate.net |
| Esterification | Can be esterified under standard conditions. | Can be esterified under standard conditions. | Can be esterified; CF3 group is stable during reaction. | Esterification is a common reaction for these alcohols/acids. | mdpi.com |
| Thermal Stability | Generally stable. | Generally stable. | High thermal stability; decomposition may occur at elevated temperatures (>150°C for some derivatives). | C-F bonds are very strong; CF3 group is very stable. | vulcanchem.com |
| Reactivity (C-X bond) | C-F bond is the strongest and least reactive in nucleophilic substitution. | C-Cl bond is more reactive than C-F. | CF3 group is generally unreactive toward nucleophilic substitution. | Reactivity order for nucleophilic substitution is generally F < Cl < Br < I. | msu.edu |
Impact of Functional Group Variations on Pharmacological Profiles
Altering the functional groups on the this compound scaffold can dramatically change its pharmacological properties, including its solubility and its potential use as a prodrug.
The introduction of an amino group is a common strategy in drug design to enhance water solubility and to create prodrugs. nih.govmdpi.com A prodrug is an inactive or less active molecule that is converted into the active drug within the body. Primary amines can be derivatized to improve membrane penetration. nih.gov
Adding an amino group to the phenyl ethanol (B145695) structure, for example in 2-(4-(Aminomethyl)phenyl)ethanol, and forming its hydrochloride salt significantly increases polarity and water solubility. Similarly, derivatives like 2-(4-Fluorophenoxy)ethanamine hydrochloride show improved aqueous solubility due to the salt form, making them more suitable for certain formulations. The solubility challenges of some amino-substituted compounds can arise from their zwitterionic nature, where the molecule contains both acidic and basic centers, much like amino acids. researchgate.net The use of amino acids themselves as promoieties attached to a drug is a well-established prodrug strategy to improve absorption and delivery by targeting amino acid transporters. mdpi.comnih.govfrontiersin.org
Interactive Table: Effect of Amino Group Substitution on Solubility
| Compound/Derivative | Key Structural Feature | Effect on Solubility | Rationale | Source(s) |
| Parent Phenyl Ethanol | Hydroxyl group | Limited water solubility | Primarily a non-polar aromatic structure. | |
| Amino-substituted Analog | Addition of a primary amine | Increased polarity | The amino group can participate in hydrogen bonding. | |
| Amino-substituted HCl Salt | Formation of a hydrochloride salt | Significantly improved water solubility | The ionic salt form is more readily solvated by water. | |
| Amino Acid Prodrug | Esterification with an amino acid | Can improve solubility and/or membrane transport | Targets amino acid transporters and can mask/add polarity. | mdpi.comfrontiersin.org |
Steric Clashes and Optimal Hydrophobic Interactions in Enzyme Binding Pockets
The specific placement of the fluorine atom on the phenyl ring of this compound is a critical determinant of its interaction with enzyme binding pockets, influencing its biological activity through steric and hydrophobic effects. The para-substituted analog, this compound, often demonstrates enhanced biological activity compared to its ortho- or meta-substituted counterparts. This enhancement is attributed to optimal hydrophobic interactions within the target enzyme's binding site. The para position allows the fluorophenyl group to fit snugly into hydrophobic pockets, maximizing favorable van der Waals forces and contributing to a stable ligand-enzyme complex. mdpi.comchemmethod.com
In contrast, analogs with the fluorine atom at the ortho position, such as (S)-1-(2-fluorophenyl)ethanol, tend to exhibit reduced activity. This decrease is often the result of steric clashes, where the ortho-substituent physically hinders the molecule from achieving the ideal conformation for binding. mdpi.com The fluorine atom, although relatively small, can collide with amino acid residues lining the binding pocket, preventing optimal alignment and weakening the binding affinity. mdpi.com Similarly, meta-substitution can disrupt molecular planarity and introduce torsional strain, which may also negatively impact binding efficiency. The presence of the fluorine atom can also enhance binding affinity and selectivity by forming specific interactions, such as hydrogen bonds, with the molecular target. mdpi.comfrontiersin.org The interplay between avoiding steric hindrance and maximizing hydrophobic contacts is therefore crucial for the efficacy of inhibitors derived from this scaffold. chemmethod.com
SAR in Specific Therapeutic Areas
The this compound scaffold has been incorporated into more complex molecules, such as quinazoline (B50416) derivatives, to develop potent anticancer agents. nih.govresearchgate.net The quinazoline core is a significant pharmacophore in medicinal chemistry, known for its wide range of biological activities, and its derivatives have been successfully developed as commercial drugs. nih.govresearchgate.net Structure-activity relationship (SAR) studies on these derivatives reveal that the nature and position of substituents on both the quinazoline ring and the phenyl group are crucial for their antiproliferative effects. nih.govnih.gov
In a key study, a series of 1-phenyl-1-(quinazolin-4-yl)ethanols were synthesized and evaluated for their anticancer activity. A lead compound, 1-(4-methoxyphenyl)-1-(quinazolin-4-yl)ethan-1-ol (PVHD121 or 1a ), demonstrated strong antiproliferative activity against a range of cancer cell lines with IC₅₀ values between 0.1 and 0.3 μM. nih.govresearchgate.net This compound acts by inhibiting tubulin polymerization through binding at the colchicine (B1669291) site. nih.govresearchgate.net
Further SAR studies explored modifications at the 2-position of the quinazoline nucleus and the 4-position of the phenyl ring.
Substitutions on the Quinazoline Ring: Introducing different groups at the 2-position of the quinazoline core significantly impacted cytotoxicity. The research identified that derivatives with a 2-chloro substituent on the quinazoline ring were among the most potent analogs. nih.gov
Substitutions on the Phenyl Ring: Modifications were made to the phenyl group attached to the ethanol moiety. While the parent compound 1a has a 4-methoxy group, derivatives with a 4-ethoxyphenyl group (1f ) and a 4-methylthiophenyl group (1q ) showed comparable antiproliferative activity against A549 lung cancer cells. nih.gov However, none of the synthesized derivatives with modifications on this ring surpassed the activity of the original hit compound 1a . nih.gov
Chirality: The stereochemistry of the alcohol is also important, with studies indicating that the (+)-enantiomer of compound 1a possessed stronger antiproliferative activity than the (-)-enantiomer. nih.gov
These findings underscore the sensitivity of the anticancer activity to the structural features of the quinazoline derivatives. The ability to form specific interactions, such as hydrogen bonds and hydrophobic interactions within the target protein (e.g., tubulin or EGFR), is highly dependent on the substitution pattern. tandfonline.comtandfonline.com
Antiproliferative Activity of Quinazoline Derivatives
The following table displays the half-maximal inhibitory concentration (IC₅₀) of various 1-phenyl-1-(quinazolin-4-yl)ethanol derivatives against the A549 human lung cancer cell line, illustrating the structure-activity relationship.
| Compound | Substituent (R) on Phenyl Ring | IC₅₀ (µM) in A549 Cells nih.gov |
|---|---|---|
| 1a | 4-Methoxyphenyl | 0.27 |
| 1f | 4-Ethoxyphenyl Slightly larger alkoxy group compared to 1a. | 0.30 |
| 1q | 4-Methylthiophenyl Sulfur-containing bioisostere of the methoxy (B1213986) group. | 0.34 |
Q & A
Basic: What are the common synthetic routes for 1-(4-Fluorophenyl)ethanol?
Answer:
The primary synthesis involves the reduction of 4-fluorophenylacetone using sodium borohydride (NaBH₄) in ethanol, achieving a 99% yield . Alternative methods include:
- Catalytic hydrogenation : Palladium or platinum catalysts under hydrogen atmosphere.
- Biocatalytic reduction : Enantioselective synthesis using alcohol dehydrogenases (ADHs) for chiral resolution .
Key parameters include solvent choice (e.g., ethanol, isopropanol), temperature (25–60°C), and stoichiometric control. Post-reaction purification via recrystallization or column chromatography ensures high purity.
Advanced: How can researchers optimize enantiomeric excess (ee) in the synthesis of this compound?
Answer:
Enantioselective synthesis requires:
- Chiral catalysts : Rhodium complexes with Binap ligands for asymmetric hydrogenation.
- Biocatalysts : Immobilized enzymes (e.g., Rhizopus arrhizus ADH) enhance reusability and ee (up to 98%) .
- Reaction optimization : Adjusting pH (6.5–7.5), temperature (30–35°C), and co-solvents (e.g., tert-butanol) improves enzyme stability.
Data-driven approach : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to monitor ee. Conflicting ee values across studies may arise from enzyme source variability, necessitating pilot-scale trials .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR : ¹H NMR (δ 1.4–1.6 ppm for -CH₃, δ 4.8–5.0 ppm for -OH) and ¹³C NMR confirm structure .
- IR : O-H stretch (~3350 cm⁻¹) and C-F vibration (~1220 cm⁻¹).
- Mass spectrometry : ESI-MS for molecular ion ([M+H]⁺ at m/z 141) and fragmentation patterns.
- Chiral analysis : Polarimetry or HPLC with chiral stationary phases (e.g., amylose derivatives) .
Advanced: How should researchers address contradictory crystallographic data for this compound derivatives?
Answer:
Discrepancies in crystal structures may stem from:
- Polymorphism : Different packing modes due to solvent (e.g., ethanol vs. hexane).
- Twinned crystals : Use SHELXL for refinement and validation via R-factor convergence (<5%) .
- DFT validation : Compare experimental bond lengths/angles with computational models (e.g., B3LYP/6-31G*).
Case study : Conflicting unit cell parameters for fluorophenyl derivatives were resolved by re-measuring diffraction data at low temperature (100 K) to minimize thermal motion artifacts .
Basic: What are the primary research applications of this compound?
Answer:
- Pharmaceutical intermediates : Chiral precursor for β-blockers (e.g., propranolol analogs) and antifungal agents (e.g., triazole derivatives) .
- Ligand synthesis : Fluorinated ligands for asymmetric catalysis.
- Metabolic studies : Fluorine’s role in enhancing drug half-life via reduced cytochrome P450 oxidation.
Advanced: What strategies improve the yield of this compound in large-scale syntheses?
Answer:
- Flow chemistry : Continuous hydrogenation reduces exothermic risks and improves mixing.
- In-situ purification : Reactive extraction (e.g., using ionic liquids) minimizes side products.
- Biocatalyst engineering : Directed evolution of ADHs for higher substrate tolerance and turnover .
Case study : Scaling NaBH₄ reduction from 1g to 1kg batch required solvent switch from ethanol to THF/water (4:1) to control foaming, achieving 95% yield .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- PPE : Gloves, goggles, and lab coats.
- Ventilation : Use fume hoods due to volatility (bp ~250°C).
- Storage : Inert atmosphere (N₂) at 4°C to prevent oxidation.
- Waste disposal : Neutralize with dilute HCl before aqueous disposal .
Advanced: How does the fluorophenyl group influence the biological activity of derived compounds?
Answer:
- Lipophilicity : Fluorine increases logP, enhancing blood-brain barrier penetration.
- Electrostatic effects : Polar C-F bond strengthens binding to hydrophobic enzyme pockets (e.g., CYP51 in antifungals) .
- Metabolic stability : Fluorine blocks oxidative metabolism, prolonging drug action.
SAR study : Para-fluorination on the phenyl ring improved IC₅₀ values in kinase inhibitors by 10-fold compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
